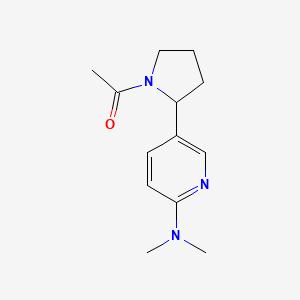

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine ring

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethylamino-pyridine moiety. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring provides a scaffold that can fit into the active sites of enzymes, while the dimethylamino-pyridine moiety can form hydrogen bonds and other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and dimethylamino-substituted pyridines. Compared to these compounds, 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combined structural features, which provide enhanced biological activity and specificity. Some similar compounds are:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Dimethylamino-pyridine derivatives .

Biological Activity

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, a compound with a complex structure, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2, with a molecular weight of approximately 232.33 g/mol. It features a dimethylamino group attached to a pyridine ring, which is further connected to a pyrrolidine moiety.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Protein Kinases : Compounds in this class have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways.

- Calcium Signaling : Some studies suggest that these compounds can initiate calcium release within cells, leading to downstream signaling events .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against several biological targets:

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar compounds, reporting significant suppression of COX enzymes, indicating potential applications in treating inflammatory conditions .

- Cytotoxicity : Another study highlighted the cytotoxic effects of related compounds in cancer cell lines, with IC50 values as low as 30 nM, suggesting strong potential for therapeutic applications against tumors .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be largely attributed to its structural components:

- Dimethylamino Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.

- Pyridine and Pyrrolidine Rings : These heterocycles contribute to the compound's ability to interact with various receptors and enzymes.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-[2-[6-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C13H19N3O/c1-10(17)16-8-4-5-12(16)11-6-7-13(14-9-11)15(2)3/h6-7,9,12H,4-5,8H2,1-3H3 |

InChI Key |

DWYRYAFGZSIYTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.